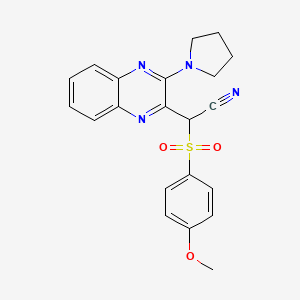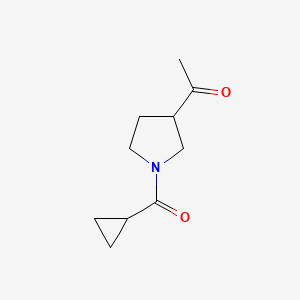
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in regulating cellular processes. The compound has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile has been extensively used in scientific research applications. It has been shown to inhibit the activity of several protein kinases, including the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. The compound has been used to study the role of protein kinases in cancer cell proliferation, migration, and invasion. It has also been used to investigate the signaling pathways involved in cancer progression.
Wirkmechanismus
The mechanism of action of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile has been shown to have potent anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile in lab experiments is its high potency and specificity for protein kinases. This allows for the selective inhibition of specific kinases involved in cancer progression, without affecting other cellular processes. However, one limitation of using the compound in lab experiments is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety and efficacy of the compound.
Zukünftige Richtungen
There are several future directions for the use of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile in scientific research. One direction is the development of new cancer therapies based on the compound's anti-cancer properties. Another direction is the investigation of the compound's effects on other cellular processes, such as inflammation and immune function. The compound's potential use as a tool for studying protein kinases and their role in cellular signaling pathways is also an area of future research. Overall, 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile has shown great promise as a potent and selective inhibitor of protein kinases, with potential applications in cancer therapy and other areas of scientific research.
Synthesemethoden
The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile involves the reaction of 3-(pyrrolidin-1-yl)quinoxalin-2-amine with 2-bromo-4-methylanisole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfonyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-8-10-16(11-9-15)29(26,27)19(14-22)20-21(25-12-4-5-13-25)24-18-7-3-2-6-17(18)23-20/h2-3,6-11,19H,4-5,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNSPDFNVMGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)
![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)


![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)





![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

